molecular formula C17H21NO2 B14044849 3-(Dibenzylamino)propane-1,1-diol

3-(Dibenzylamino)propane-1,1-diol

Cat. No.: B14044849
M. Wt: 271.35 g/mol
InChI Key: ULSYVNHLMCPTOD-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)propane-1,1-diol is an organic compound with the molecular formula C17H21NO2 It is an amino alcohol, characterized by the presence of both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzylamino)propane-1,1-diol typically involves the reaction of dibenzylamine with a suitable precursor. One common method involves the reaction of dibenzylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by the dibenzylamino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzylamino)propane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

3-(Dibenzylamino)propane-1,1-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)propane-1,1-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol groups can participate in hydrogen bonding. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibenzylamino)propane-1,1-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality as both an amine and an alcohol makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(dibenzylamino)propane-1,1-diol

InChI

InChI=1S/C17H21NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2

InChI Key

ULSYVNHLMCPTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(O)O)CC2=CC=CC=C2

Origin of Product

United States

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